molecular formula C6H3BrFNO2 B1289358 2-Bromo-3-fluoronitrobenzene CAS No. 59255-94-6

2-Bromo-3-fluoronitrobenzene

Cat. No.: B1289358
CAS No.: 59255-94-6
M. Wt: 220 g/mol
InChI Key: ICIVWQQTOYDXDM-UHFFFAOYSA-N
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Scientific Research Applications

2-Bromo-3-fluoronitrobenzene has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of materials such as organic electrophosphorescent materials and organic electroluminescent elements.

Safety and Hazards

2-Bromo-3-fluoronitrobenzene is considered hazardous . It is advised to avoid breathing its dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this chemical .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-fluoronitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an electrophile in reactions with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways by covalently modifying key signaling proteins, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by modifying transcription factors or other regulatory proteins . Additionally, this compound can participate in nucleophilic aromatic substitution reactions, where it acts as an electrophile and forms covalent bonds with nucleophiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects, such as cytotoxicity and apoptosis, can occur at high doses . These dosage-dependent effects are essential for determining the safe and effective use of the compound in biochemical and pharmaceutical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo metabolic transformations, such as reduction and conjugation, leading to the formation of metabolites with different biochemical activities . These metabolic pathways can affect the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s availability and activity at its target sites, determining its overall efficacy and safety.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, including enzyme inhibition, gene expression changes, and metabolic alterations.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to prepare 2-Bromo-3-fluoronitrobenzene involves the nitration of 2-bromo-3-fluorobenzene. The process typically includes the following steps :

    Acetylation: o-Bromoaniline reacts with chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide.

    Nitration: N-(2-bromophenyl)acetamide undergoes nitration with nitric acid to produce N-(2-bromo-6-nitrobenzophenone)acetamide.

    Hydrolysis: The nitrated product is hydrolyzed to yield 2-bromo-6-nitroaniline.

    Diazotization and Fluorination: 2-Bromo-6-nitroaniline is subjected to diazotization followed by fluorination to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. The use of cost-effective raw materials and efficient reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoronitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: The major product of the reduction reaction is 2-bromo-3-fluoroaniline.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloronitrobenzene
  • 2-Bromo-3-iodonitrobenzene
  • 2-Bromo-3-nitrobenzene

Uniqueness

2-Bromo-3-fluoronitrobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other similar compounds. The fluorine atom, in particular, enhances the compound’s stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

2-bromo-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVWQQTOYDXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593216
Record name 2-Bromo-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59255-94-6
Record name 2-Bromo-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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